molecular formula C16H15NO6S B2784330 4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287311-18-4

4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2784330
CAS RN: 2287311-18-4
M. Wt: 349.36
InChI Key: OYNZBCOKMJQIHZ-UHFFFAOYSA-N
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Description

4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It belongs to the family of anthranilic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and aspirin. Although Meclofenamic acid has been used for decades, its mechanism of action and potential applications are still being investigated.

Mechanism of Action

The exact mechanism of action of 4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid is not fully understood. However, it is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX enzymes, 4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid reduces the production of prostaglandins and therefore reduces inflammation, pain, and fever.
Biochemical and physiological effects:
4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid has several advantages and limitations for lab experiments. One advantage is that it is a well-established drug with a known mechanism of action. This makes it a useful tool for investigating the role of COX enzymes in various biological processes. However, one limitation is that it can have off-target effects, which can complicate data interpretation. In addition, 4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid. One area of interest is its potential use in treating cancer. Further studies are needed to determine the optimal dose and treatment regimen for 4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid in cancer patients. Another area of interest is its potential use in treating Alzheimer's disease. Studies are needed to determine the mechanisms by which 4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid improves cognitive function and whether it can be used in combination with other drugs to treat Alzheimer's disease. Finally, further studies are needed to investigate the potential off-target effects of 4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid and how these effects can be minimized.

Synthesis Methods

4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid can be synthesized by reacting 4-chloro-2-methylsulfonylbenzoic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to form the final product. This synthesis method has been optimized over the years to improve yield and purity.

Scientific Research Applications

4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential use in treating cancer, Alzheimer's disease, and other conditions.

properties

IUPAC Name

4-methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c1-24(21,22)12-7-8-13(15(18)19)14(9-12)17-16(20)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNZBCOKMJQIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfonyl-2-(phenylmethoxycarbonylamino)benzoic acid

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